molecular formula C19H19N5O2 B2472014 3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-64-6

3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2472014
CAS RN: 877643-64-6
M. Wt: 349.394
InChI Key: VIOWIXHVBKQBJE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques used for this analysis can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with other compounds .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Imidazo[2,1-f]purine-2,4-dione derivatives, including compounds structurally related to 3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and evaluated for their pharmacological properties. These compounds have shown potential as 5-HT(1A) receptor ligands, exhibiting activities suggestive of anxiolytic and antidepressant effects in preclinical models (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

  • Further studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, which are chemically related to the compound , revealed a range of receptor activities. These compounds showed significant affinity for serotoninergic and dopaminergic receptors, indicating their potential use in treating disorders like depression and anxiety (Zagórska et al., 2015).

Biological Evaluation of Derivatives

  • The study of fluoro and trifluoromethylphenylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione showed these compounds to be promising candidates for antidepressant and anxiolytic applications. This research helps in understanding how specific chemical modifications can impact the pharmacological profile of such compounds (Zagórska et al., 2016).

Adenosine Receptor Antagonists

  • Some derivatives of imidazo[2,1-f]purine-2,4-diones have been identified as potent and selective antagonists of the A3 adenosine receptor. This indicates potential applications in conditions where modulation of adenosine receptors is beneficial (Baraldi et al., 2005).

Mechanism of Action

This typically refers to how a drug or enzyme works at the molecular level. It involves understanding the specific biochemical interactions through which the compound produces its effect .

Safety and Hazards

This would involve understanding the potential risks associated with handling or using the compound. This could include toxicity information, flammability, reactivity, and environmental hazards .

properties

IUPAC Name

4,7-dimethyl-6-(4-methylphenyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-5-10-22-17(25)15-16(21(4)19(22)26)20-18-23(15)11-13(3)24(18)14-8-6-12(2)7-9-14/h5-9,11H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOWIXHVBKQBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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